molecular formula C23H26N2O3S B2829193 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 866848-30-8

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No.: B2829193
CAS No.: 866848-30-8
M. Wt: 410.53
InChI Key: DBIMXIREDGZILL-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a quinoline derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 3, an ethoxy substituent at position 6, and a piperidin-1-yl moiety at position 2. Quinoline-based compounds are renowned for their diverse pharmacological activities, including antimalarial, antitumor, and antimicrobial properties . The piperidin-1-yl substituent introduces conformational flexibility, which could modulate affinity for biological targets such as enzymes or receptors .

Properties

IUPAC Name

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-28-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)29(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIMXIREDGZILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves a multi-step process. The starting materials often include ethoxyquinoline and piperidine, which undergo a series of reactions to form the desired product. The tosyl group is introduced to enhance the compound’s stability and reactivity.

  • Step 1: Formation of Ethoxyquinoline

      Reagents: Ethyl iodide, quinoline

      Conditions: Reflux in ethanol

      Reaction: Quinoline reacts with ethyl iodide to form ethoxyquinoline.

  • Step 2: Piperidine Substitution

      Reagents: Piperidine, ethoxyquinoline

      Conditions: Reflux in toluene

      Reaction: Ethoxyquinoline undergoes nucleophilic substitution with piperidine to form 4-(piperidin-1-yl)quinoline.

  • Step 3: Tosylation

      Reagents: Tosyl chloride, 4-(piperidin-1-yl)quinoline

      Conditions: Base (e.g., pyridine) in dichloromethane

      Reaction: Tosyl chloride reacts with 4-(piperidin-1-yl)quinoline to form 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 6-ethoxy-4-(piperidin-1-yl)quinoline-3-carboxylic acid.

    Reduction: Formation of 6-ethoxy-4-(piperidin-1-yl)tetrahydroquinoline.

    Substitution: Formation of 6-ethoxy-4-(piperidin-1-yl)-3-iodoquinoline.

Scientific Research Applications

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline against analogous quinoline derivatives, focusing on structural features, synthetic routes, physicochemical properties, and biological activities.

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences vs. Target Compound Biological Activity/Application Reference
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Thiophen-2-yl at C2; no sulfonyl or ethoxy groups Lacks sulfonyl and ethoxy; thiophene instead of aryl groups Research applications (unspecified)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Chloro at C6; pyrrolidin-1-yl at C2; no sulfonyl group Chloro vs. ethoxy; pyrrolidine vs. piperidine Antifungal/antibacterial screening
(S)-1-[(3-Chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline Pyrrolo[3,2-c]quinoline core; 3-chlorophenylsulfonyl at C1 Fused pyrrolo-quinoline system; sulfonyl at C1 vs. C3 Dual 5-HT6/D3 receptor antagonism
SR141716A (Cannabinoid inverse agonist) 4-Chlorophenyl and dichlorophenyl groups; pyrazole-carboxamide core Pyrazole vs. quinoline core; differing sulfonamide placement Cannabinoid receptor modulation
4H-Pyrano[3,2-h]quinoline-3-carbonitrile derivatives Pyrano-fused quinoline; cyano and aryl substituents Fused pyran ring; absence of sulfonyl/piperidine groups Anticancer, antimicrobial activity

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